![molecular formula C11H9NO6 B12531263 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- CAS No. 671223-57-7](/img/structure/B12531263.png)
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- is a complex organic compound with a unique structure that includes a furanone ring and a nitrobenzoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- typically involves multiple steps. One common method includes the reaction of a furanone derivative with a nitrobenzoyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction. The temperature and time are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more robust catalysts to increase the reaction rate and yield. The industrial process also emphasizes the importance of safety and environmental considerations, ensuring that the production is both economically viable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various bases and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of substituted furanone compounds.
Wissenschaftliche Forschungsanwendungen
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furanone ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds have similar structural features and are studied for their antifungal activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
What sets 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- apart is its unique combination of a furanone ring and a nitrobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Eigenschaften
CAS-Nummer |
671223-57-7 |
|---|---|
Molekularformel |
C11H9NO6 |
Molekulargewicht |
251.19 g/mol |
IUPAC-Name |
[(3R)-5-oxooxolan-3-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C11H9NO6/c13-10-5-7(6-17-10)18-11(14)8-3-1-2-4-9(8)12(15)16/h1-4,7H,5-6H2/t7-/m1/s1 |
InChI-Schlüssel |
BMYDUCXHKAQXEP-SSDOTTSWSA-N |
Isomerische SMILES |
C1[C@H](COC1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1C(COC1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)
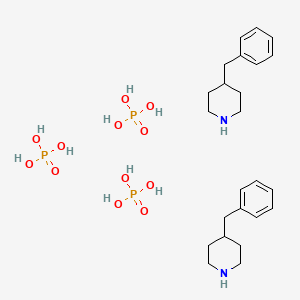

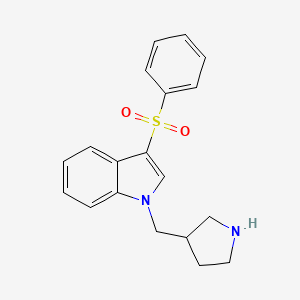
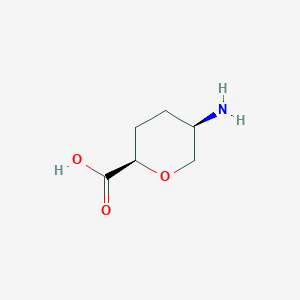
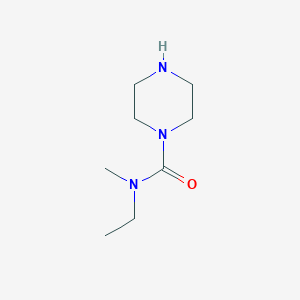
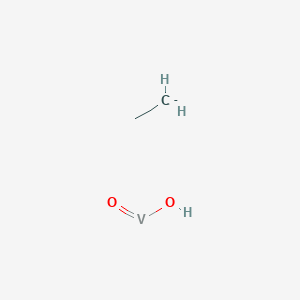
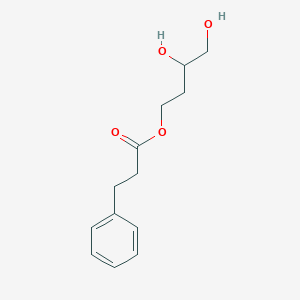

![N,N'-[(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531225.png)
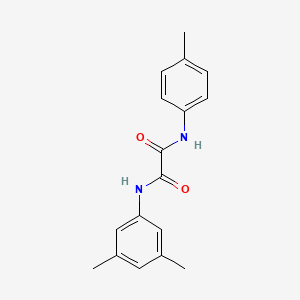
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
